4-(Trifluoromethyl)benzothiophene-2-carbaldehyde
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Overview
Description
4-(Trifluoromethyl)benzothiophene-2-carbaldehyde is an organosulfur compound with the molecular formula C10H5F3OS It is a derivative of benzo[b]thiophene, characterized by the presence of a carboxaldehyde group at the 2-position and a trifluoromethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Trifluoromethyl)benzothiophene-2-carbaldehyde can be synthesized through several methods. One common approach involves the formylation of benzo[b]thiophene derivatives. For instance, the reaction of methylthiobenzene with butyllithium (BuLi) and dimethylformamide (DMF) can yield benzo[b]thiophene-2-carboxaldehyde . Another method involves the oxidation of benzo[b]thiophen-2-ylmethanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale formylation reactions using formylating agents such as DMF. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)benzothiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Benzo[b]thiophene-2-carboxylic acid, 4-(trifluoromethyl)-
Reduction: Benzo[b]thiophen-2-ylmethanol, 4-(trifluoromethyl)-
Substitution: Various substituted benzo[b]thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Trifluoromethyl)benzothiophene-2-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzo[b]thiophene-2-carboxaldehyde, 4-(trifluoromethyl)- involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to activate the stimulator of interferon genes (STING) pathway, leading to the production of type I interferons and proinflammatory cytokines . This activation involves binding to the cyclic dinucleotide-binding domain of the STING protein, triggering downstream signaling pathways such as the IRF and NF-κB pathways .
Comparison with Similar Compounds
4-(Trifluoromethyl)benzothiophene-2-carbaldehyde can be compared with other similar compounds such as:
Thiophene-2-carboxaldehyde: Lacks the trifluoromethyl group and has different reactivity and applications.
Benzo[b]thiophene-2-carboxamide derivatives: These compounds have been studied for their STING-agonistic activity and potential therapeutic applications.
2,3,5-Trisubstituted thiophenes: These compounds exhibit a variety of biological activities and are used in medicinal chemistry.
Properties
IUPAC Name |
4-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3OS/c11-10(12,13)8-2-1-3-9-7(8)4-6(5-14)15-9/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHLKWCXMAPNFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(SC2=C1)C=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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